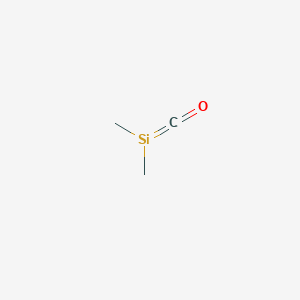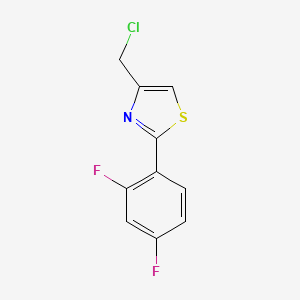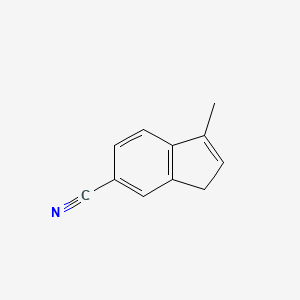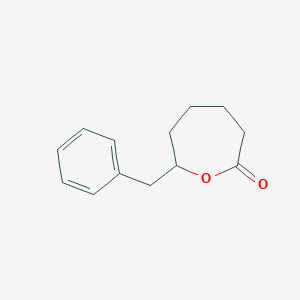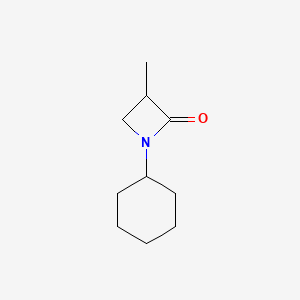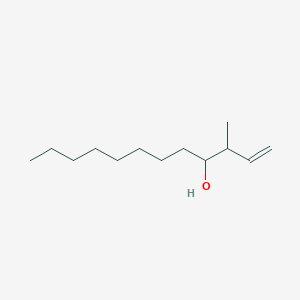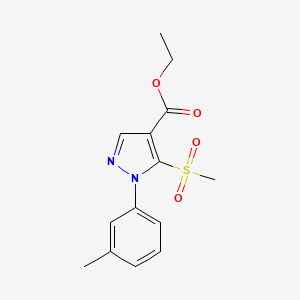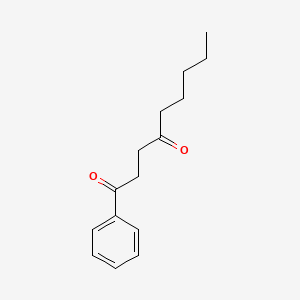
1,4-Nonanedione, 1-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Nonanedione, 1-phenyl- is an organic compound that belongs to the class of diketones It is characterized by the presence of two ketone groups positioned at the first and fourth carbon atoms of a nonane chain, with a phenyl group attached to the first carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Nonanedione, 1-phenyl- can be synthesized through several methods. One common approach involves the phenylation of 2,4-nonanedione using diphenyliodonium chloride. The reaction is typically carried out in an anhydrous environment using liquid ammonia and sodium as reagents . The process involves the formation of sodium amide, followed by the addition of 2,4-nonanedione and diphenyliodonium chloride under controlled conditions.
Industrial Production Methods
Industrial production of 1,4-Nonanedione, 1-phenyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Nonanedione, 1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the diketone groups into alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like bromine and chlorine can be used for halogenation reactions on the phenyl ring.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,4-Nonanedione, 1-phenyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 1,4-Nonanedione, 1-phenyl- involves its interaction with specific molecular targets. The compound can undergo nucleophilic aromatic substitution reactions, where nucleophiles attack the aromatic ring, leading to the formation of various intermediates and products . The pathways involved in these reactions are influenced by the electronic properties of the substituents on the phenyl ring.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Nonanedione: Lacks the phenyl group, resulting in different chemical properties.
1-Phenyl-2,4-pentanedione: Similar structure but with a shorter carbon chain.
2,4-Heptanedione: Another diketone with a shorter carbon chain and no phenyl group.
Uniqueness
1,4-Nonanedione, 1-phenyl- is unique due to the presence of both the phenyl group and the diketone functionality
Propiedades
Número CAS |
117937-13-0 |
|---|---|
Fórmula molecular |
C15H20O2 |
Peso molecular |
232.32 g/mol |
Nombre IUPAC |
1-phenylnonane-1,4-dione |
InChI |
InChI=1S/C15H20O2/c1-2-3-5-10-14(16)11-12-15(17)13-8-6-4-7-9-13/h4,6-9H,2-3,5,10-12H2,1H3 |
Clave InChI |
UULDMMFVFPWILP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(=O)CCC(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


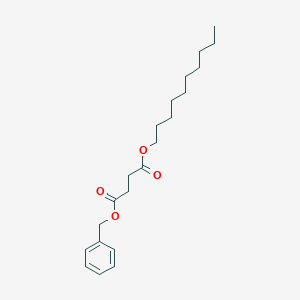
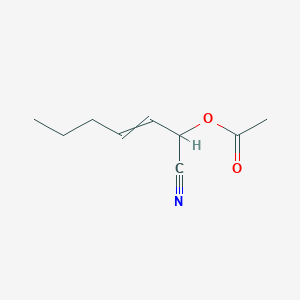
![3-[(2,2-Dicyano-1-phenylethenyl)amino]but-2-enoic acid](/img/structure/B14300782.png)
![1,5,11-Trimethyl-6H-pyrido[4,3-B]carbazole](/img/structure/B14300790.png)

